molecular formula C21H32O4 B011888 methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate CAS No. 106019-61-8

methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate

Cat. No.: B011888
CAS No.: 106019-61-8
M. Wt: 348.5 g/mol
InChI Key: NDSKJQVANFOGQV-QYIRSJDHSA-N
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Description

It is a secondary metabolite found in certain marine sponges, particularly those in the family Darwinellidae . This compound is part of a larger group of diterpenes that are known for their diverse biological activities and complex chemical structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dendrillol 3 involves several steps, starting from chiral (+)-podocarp-8(14)-en-13-one. The enantioselective synthesis of this compound has been described, highlighting the importance of chiral intermediates and specific reaction conditions to achieve the desired stereochemistry . The key steps include the formation of the spongian diterpene skeleton and subsequent functionalization to introduce the methanoxymethano and carboxylic acid methyl ester groups.

Industrial Production Methods

While specific industrial production methods for Dendrillol 3 are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of efficient catalysts, high-yielding reactions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Dendrillol 3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

Dendrillol 3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dendrillol 3 involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of cellular signaling pathways and interactions with enzymes or receptors. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Dendrillol 3 is part of a group of spongian diterpenes, which include compounds like dendrillol-1, dendrillol-2, and dendrillol-4 Compared to these similar compounds, Dendrillol 3 has unique structural features, such as the methanoxymethano group and the specific configuration of its carboxylic acid methyl ester

Conclusion

Dendrillol 3 is a fascinating compound with a complex structure and diverse biological activities. Its synthesis, chemical reactivity, and potential applications make it a valuable subject of study in various scientific fields. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential and unique properties.

Properties

CAS No.

106019-61-8

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate

InChI

InChI=1S/C21H32O4/c1-19(2)9-5-10-20(3)14(19)8-11-21-12-25-18(23)16(21)13(17(22)24-4)6-7-15(20)21/h13-16H,5-12H2,1-4H3/t13-,14+,15-,16+,20+,21+/m1/s1

InChI Key

NDSKJQVANFOGQV-QYIRSJDHSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@H]([C@H]3C(=O)OC4)C(=O)OC)(C)C

SMILES

CC1(CCCC2(C1CCC34C2CCC(C3C(=O)OC4)C(=O)OC)C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3C(=O)OC4)C(=O)OC)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate
Reactant of Route 4
methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate
Reactant of Route 5
methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate

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